[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Overview
Description
The compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is a derivative of 4-(1,3-thiazol-2-yl)morpholine, which has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The significance of PI3K inhibitors lies in their potential to treat various types of cancer by inhibiting tumor growth .
Synthesis Analysis
The synthesis of related compounds, such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, involves a multi-step process. Although the exact synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is not detailed in the provided papers, it can be inferred that a similar approach may be used. The synthesis typically includes the formation of the thiazole ring, followed by the introduction of the morpholine moiety. The final step would likely involve the attachment of the methanol group to the thiazole ring to form the complete molecule .
Molecular Structure Analysis
The molecular structure of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would consist of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. The morpholine ring, which is a saturated six-membered ring containing an oxygen atom and an amine group, is attached to the thiazole. The methanol group is connected to the thiazole ring, likely at the fourth position. This structure is crucial for the compound's biological activity as it interacts with the active site of PI3K .
Chemical Reactions Analysis
While the specific chemical reactions involving [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol are not described in the provided papers, compounds of this class typically undergo reactions that are characteristic of their functional groups. For instance, the methanol group may be involved in condensation reactions, and the morpholine ring could participate in reactions with electrophiles due to the presence of the amine group. The thiazole ring might engage in nucleophilic substitution reactions at the sulfur or nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific solubility characteristics depending on the polarity of the solvent. The presence of the morpholine and methanol groups suggests that the compound would have some degree of solubility in water and polar organic solvents. The thiazole ring could contribute to the compound's stability and its ability to form hydrogen bonds, which could affect its boiling point, melting point, and overall reactivity .
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds have shown utility in xenograft models of tumor growth (Alexander et al., 2008).
Antiproliferative Activity : Compounds such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been evaluated for antiproliferative activity. These substances were structurally characterized, with their molecular structure confirmed by X-ray diffraction studies (Prasad et al., 2018).
Antitubercular and Antifungal Activity : Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholine derivatives, have been synthesized and shown to exhibit significant antitubercular and antifungal activity (Syed et al., 2013).
Antitumor Activity : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, and its structural testing, has revealed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Interaction and Recyclization Studies : Studies have been conducted on 5-Morpholino-1,3-oxazole-4-carbonitriles, examining their interaction with hydrazine hydrate and the resultant recyclization products (Chumachenko et al., 2015).
Antioxidant Activity Analysis : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has been carried out to determine parameters influencing antioxidant activity (Drapak et al., 2019).
Force Degradation Study : Research on the morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has provided insights into the stability of this compound under various stress factors (Varynskyi & Kaplaushenko, 2019).
Stereoselective Synthesis : Research on the stereoselective synthesis of differentially protected morpholines starting from chiral epoxides has been conducted, which is important in the context of pharmaceutical synthesis (Marlin, 2017).
properties
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKFCRFBAXDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442402 | |
Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |
CAS RN |
126533-96-8 | |
Record name | [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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